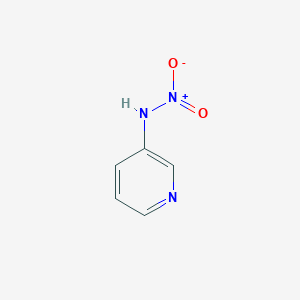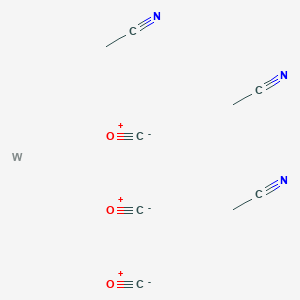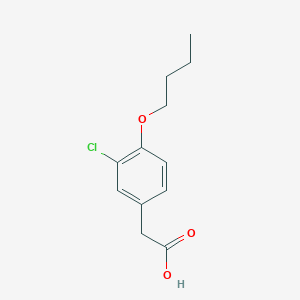
2-(4-Butoxy-3-chlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxy-3-chlorophenyl)acetic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylpropionic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mécanisme D'action
The mechanism of action of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 2-(4-Butoxy-3-chlorophenyl)acetic acid can reduce the production of prostaglandins and other inflammatory mediators, thereby reducing pain and inflammation.
Effets Biochimiques Et Physiologiques
Fenbufen has been shown to have several biochemical and physiological effects. It can effectively reduce pain, inflammation, and fever by inhibiting the production of prostaglandins. It can also reduce platelet aggregation and lower the risk of thrombosis. Fenbufen has been shown to have a good safety profile and is well-tolerated by most patients.
Avantages Et Limitations Des Expériences En Laboratoire
Fenbufen has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. It can be used as a positive control in experiments that involve the inhibition of COX enzymes or the reduction of inflammation. However, 2-(4-Butoxy-3-chlorophenyl)acetic acid also has some limitations. It can be difficult to dissolve in water and may require the use of organic solvents. It may also have some off-target effects that need to be considered when interpreting the results of experiments.
Orientations Futures
There are several future directions for the research and development of 2-(4-Butoxy-3-chlorophenyl)acetic acid. One area of interest is the use of 2-(4-Butoxy-3-chlorophenyl)acetic acid in combination with other drugs for the treatment of various diseases. For example, 2-(4-Butoxy-3-chlorophenyl)acetic acid has been shown to enhance the anti-tumor effects of chemotherapy drugs in some studies. Another area of interest is the development of new formulations of 2-(4-Butoxy-3-chlorophenyl)acetic acid that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the safety and efficacy of 2-(4-Butoxy-3-chlorophenyl)acetic acid in different patient populations.
In conclusion, 2-(4-Butoxy-3-chlorophenyl)acetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has a well-established mechanism of action and has several advantages for use in lab experiments. However, further research is needed to fully understand its potential for the treatment of various diseases and to develop new formulations that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the reaction of 4-butoxy-3-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(4-butoxy-3-chlorophenyl)acetic acid. This method has been optimized and improved over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Fenbufen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. Several studies have shown that 2-(4-Butoxy-3-chlorophenyl)acetic acid can effectively reduce pain and inflammation by inhibiting the production of prostaglandins and other inflammatory mediators.
Propriétés
Numéro CAS |
15560-51-7 |
|---|---|
Nom du produit |
2-(4-Butoxy-3-chlorophenyl)acetic acid |
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.7 g/mol |
Nom IUPAC |
2-(4-butoxy-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
Clé InChI |
LXZKVRZDXPACMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Autres numéros CAS |
15560-51-7 |
Synonymes |
4-Butoxy-3-chlorobenzeneacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



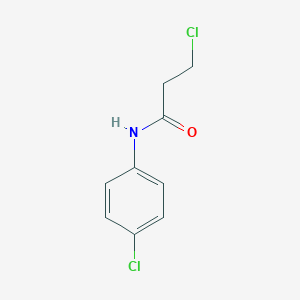



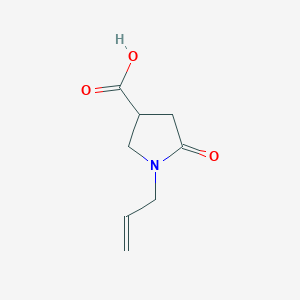
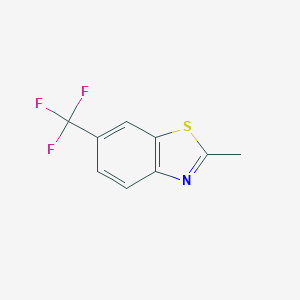
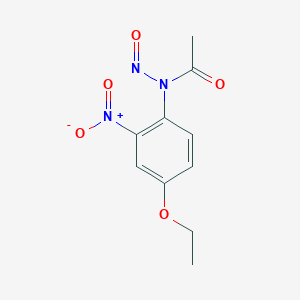
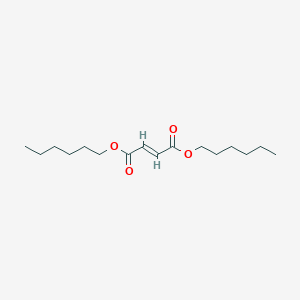
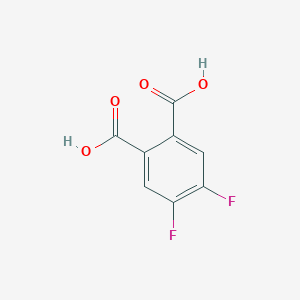
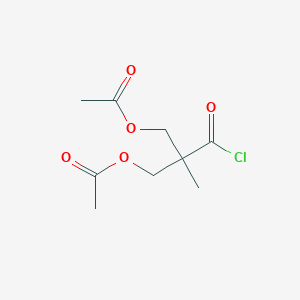
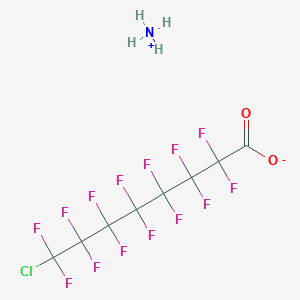
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)
